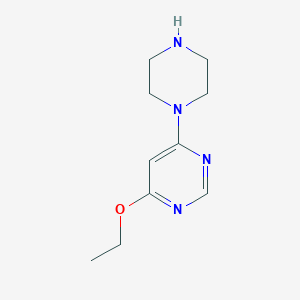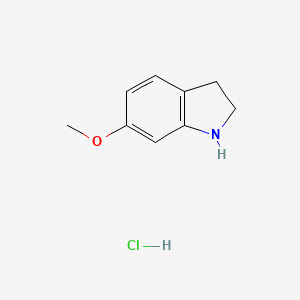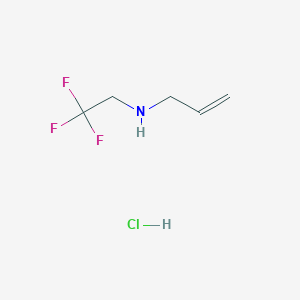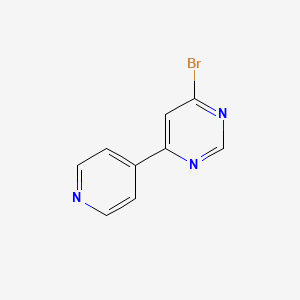
4-溴-6-(吡啶-4-基)嘧啶
描述
“4-Bromo-6-(pyridin-4-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their potential anticancer activity . A new pyrido [2,3- d ]pyrimidine derivative was designed and synthesized, and its structure was characterized by 1 H, 13 C, and 2D NMR, MS, FTIR .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic compound that contains two nitrogen atoms. It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Chemical Reactions Analysis
The reaction of pyrimidines with organolithium reagents has been studied. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
Physical And Chemical Properties Analysis
The physical properties of pyrimidines can vary depending on the specific compound. For example, 4-Pyridinylboronic acid has a melting point of 270 °C (dec.) (lit.) .
科学研究应用
1. Anticancer Agents
- Application : Pyrimidine derivatives have been developed as potent anticancer agents. The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .
- Methods : The in vivo models have been enumerated for the specific types of cancer . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Results : The review highlights the current status of pyrimidine molecules in cancer therapy .
2. Anti-inflammatory Agents
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Antiviral Agents
- Application : Pyrimidine derivatives have been developed as potent antiviral agents .
- Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for antiviral activity is discussed .
- Results : The review highlights the current status of pyrimidine molecules in antiviral therapy .
4. Antibacterial Agents
- Application : Pyrimidine derivatives have been developed as potent antibacterial agents .
- Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for antibacterial activity is discussed .
- Results : The review highlights the current status of pyrimidine molecules in antibacterial therapy .
5. Antihypertensive Agents
- Application : Pyrimidine derivatives have been developed as potent antihypertensive agents .
- Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for antihypertensive activity is discussed .
- Results : The review highlights the current status of pyrimidine molecules in antihypertensive therapy .
6. Antimicrobial Agents
- Application : Pyrimidine derivatives have been developed as potent antimicrobial agents .
- Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for antimicrobial activity is discussed .
- Results : The review highlights the current status of pyrimidine molecules in antimicrobial therapy .
未来方向
属性
IUPAC Name |
4-bromo-6-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBAZHOBQTNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300846 | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(pyridin-4-yl)pyrimidine | |
CAS RN |
1159820-28-6 | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



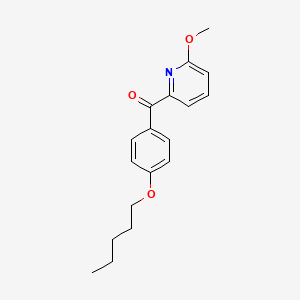
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
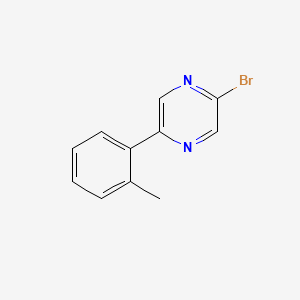
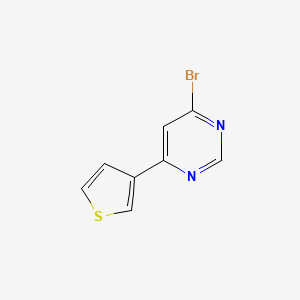
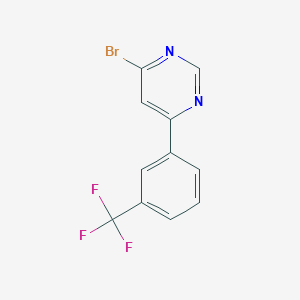
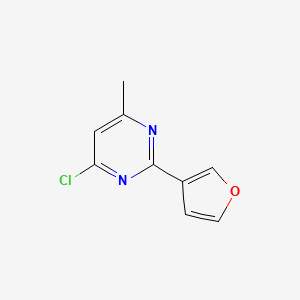
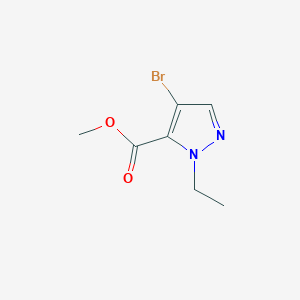
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
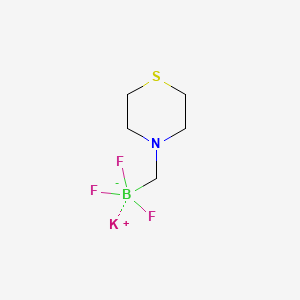
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
